molecular formula C18H14INO2S2 B3538755 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3538755
M. Wt: 467.3 g/mol
InChI Key: BZPBZDJKIUGZMC-MHWRWJLKSA-N
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Description

3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BITT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BITT belongs to the thiazolidinone family of compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its antibacterial, antifungal, and antiviral activities. Additionally, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Moreover, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to their growth inhibition.
Biochemical and Physiological Effects:
3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest and DNA damage in cancer cells. 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress. Additionally, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with good purity. 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also soluble in various solvents, making it easy to use in different assays. However, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations. It has poor water solubility, which can limit its use in some assays. Additionally, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.

Future Directions

There are several future directions for the study of 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential application is in the development of anticancer drugs. Further studies are needed to understand the full mechanism of action of 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its toxicity and pharmacokinetics in vivo. Additionally, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be modified to improve its water solubility and bioavailability. Moreover, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be used in combination with other drugs to enhance its therapeutic effects. Finally, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could be investigated for its potential use in the treatment of other diseases, such as bacterial and fungal infections, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising synthetic compound that has shown potential therapeutic applications in various scientific research fields. Its unique chemical structure and multiple pathways of action make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics in vivo. The future directions for the study of 3-benzyl-5-(5-iodo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are numerous, and its potential applications in the treatment of various diseases are exciting.

properties

IUPAC Name

(5E)-3-benzyl-5-[(5-iodo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2S2/c1-22-15-8-7-14(19)9-13(15)10-16-17(21)20(18(23)24-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPBZDJKIUGZMC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-[(5-iodo-2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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